Cas no 76915-90-7 (5-methyl-6-Quinolinol)

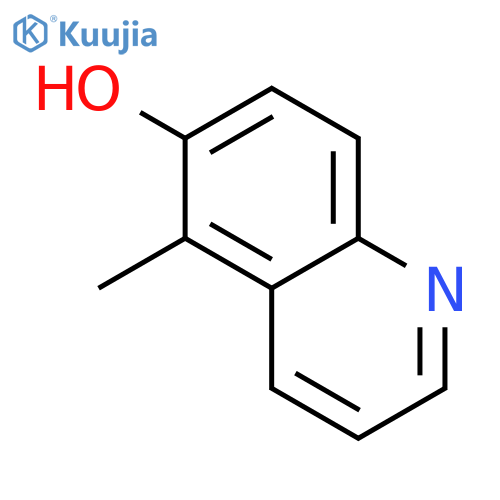

5-methyl-6-Quinolinol structure

商品名:5-methyl-6-Quinolinol

5-methyl-6-Quinolinol 化学的及び物理的性質

名前と識別子

-

- 5-methyl-6-Quinolinol

- EN300-6751013

- SCHEMBL5547974

- 6-Quinolinol, 5-methyl-

- SY347741

- 76915-90-7

- CS-0119373

- MFCD18414799

- 5-methylquinolin-6-ol

-

- インチ: InChI=1S/C10H9NO/c1-7-8-3-2-6-11-9(8)4-5-10(7)12/h2-6,12H,1H3

- InChIKey: IFSHOKDALOKFQQ-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC2=C1C=CC=N2)O

計算された属性

- せいみつぶんしりょう: 159.068413911g/mol

- どういたいしつりょう: 159.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

5-methyl-6-Quinolinol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6751013-5.0g |

5-methylquinolin-6-ol |

76915-90-7 | 5g |

$3479.0 | 2023-05-30 | ||

| Alichem | A189001093-500mg |

6-Hydroxy-5-methylquinoline |

76915-90-7 | 98% | 500mg |

$1130.21 | 2023-09-01 | |

| Alichem | A189001093-1g |

6-Hydroxy-5-methylquinoline |

76915-90-7 | 98% | 1g |

$1924.94 | 2023-09-01 | |

| Enamine | EN300-6751013-0.1g |

5-methylquinolin-6-ol |

76915-90-7 | 0.1g |

$1056.0 | 2023-05-30 | ||

| Enamine | EN300-6751013-2.5g |

5-methylquinolin-6-ol |

76915-90-7 | 2.5g |

$2351.0 | 2023-05-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190013-1g |

5-Methylquinolin-6-ol |

76915-90-7 | 98% | 1g |

¥9996.00 | 2024-07-28 | |

| Alichem | A189001093-250mg |

6-Hydroxy-5-methylquinoline |

76915-90-7 | 98% | 250mg |

$806.43 | 2023-09-01 | |

| Enamine | EN300-6751013-0.05g |

5-methylquinolin-6-ol |

76915-90-7 | 0.05g |

$1008.0 | 2023-05-30 | ||

| Enamine | EN300-6751013-0.5g |

5-methylquinolin-6-ol |

76915-90-7 | 0.5g |

$1152.0 | 2023-05-30 | ||

| Enamine | EN300-6751013-1.0g |

5-methylquinolin-6-ol |

76915-90-7 | 1g |

$1200.0 | 2023-05-30 |

5-methyl-6-Quinolinol 関連文献

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

76915-90-7 (5-methyl-6-Quinolinol) 関連製品

- 37873-29-3(5,7-Dimethyl-8-hydroxyquinoline)

- 6220-93-5(4-Methylquinolin-3-ol)

- 15463-09-9(4-Methylquinolin-7-ol)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量